molecular formula C21H32N2O3 B1662506 Istaroxime CAS No. 203737-93-3

Istaroxime

Número de catálogo B1662506
Número CAS: 203737-93-3
Peso molecular: 360.5 g/mol
Clave InChI: MPYLDWFDPHRTEG-PAAYLBSLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Istaroxime is a drug under development for the treatment of acute decompensated heart failure . It reduces the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulates the sarcoplasmic calcium ATPase isoform 2 reuptake function .


Synthesis Analysis

Istaroxime has been synthesized using dehydroepiandrosterone (DHEA) as the starting material . All intermediates and final products could be purified by filtration and recrystallization without column chromatography involved .


Molecular Structure Analysis

The molecular structure of Istaroxime has been analyzed using molecular docking and conceptual density functional theory computations . Important chemical reactivity descriptors such as hardness, electronegativity, and electrophilicity were computed and discussed in detail .


Chemical Reactions Analysis

Istaroxime exhibits an antiproliferative effect on A549, MCF7, and PC3 cell lines and inhibited Topoisomerase I, suggesting that Istaroxime can act as a Topoisomerase I inhibitor under in vitro conditions . A chemical reactivity analysis of the Istaroxime molecule was made in the light of Density Functional Theory computations .


Physical And Chemical Properties Analysis

Istaroxime has a molar mass of 360.498 g/mol . Its chemical reactivity descriptors such as hardness, electronegativity, and electrophilicity have been computed and discussed in detail .

Aplicaciones Científicas De Investigación

Heart Failure Treatment

Istaroxime has been extensively studied for its potential in treating acute heart failure (AHF). It functions by inhibiting the sarcolemmal Na+/K+ pump and activating the SERCA2a pump, which are critical for heart function. Studies have shown that istaroxime infusion in patients hospitalized for AHF significantly improves cardiac performance, indicating its promising role in heart failure treatment (Carubelli et al., 2020), (Gheorghiade et al., 2008).

Enhancing Calcium Cycling

Istaroxime is recognized for its ability to stimulate SERCA2a and accelerate calcium cycling, particularly in heart failure conditions. By enhancing calcium handling, istaroxime contributes to improving both cardiac contractility and relaxation, which is critical for effective heart function (Ferrandi et al., 2013), (Micheletti et al., 2007).

Potential in Cancer Treatment

Emerging research suggests that istaroxime may also have applications in cancer treatment. For example, it has been shown to inhibit motility and down-regulate Orai1 expression in prostate cancer cells, indicating its potential role in hindering cancer cell migration and proliferation (Stagno et al., 2017).

Diastolic Dysfunction Improvement

In the context ofheart failure syndromes, istaroxime has been observed to improve diastolic stiffness, a key factor in cardiac efficiency. This improvement in diastolic function further supports its potential in treating acute heart failure syndrome (Shah et al., 2009).

Drug Development and Delivery

Research has also focused on optimizing the delivery and development of istaroxime. Studies involving liposomal formulations of istaroxime aim to minimize side effects and enhance its pharmacokinetic profile, thereby improving its therapeutic potential, especially in heart failure treatments (Luciani et al., 2011).

Cardiac Function Enhancement in Animal Models

Istaroxime has demonstrated significant improvements in cardiac function in animal models of progressive heart failure. Chronic treatment with istaroxime in such models has shown enhancements in cardiac function and heart rate variability, suggesting its potential benefits in managing heart failure (Lo Giudice et al., 2011).

Novel Therapeutic Approaches

The dual mechanism of action of istaroxime, combining Na+/K+-ATPase inhibition with SERCA2a stimulation, offers a novel therapeutic approach for congestive heart failure. This unique action profile addresses both contractility and relaxation issues in heart failure, positioning istaroxime as an innovative treatment option (Ferrari et al., 2007).

Direcciones Futuras

Istaroxime is a promising treatment for acute heart failure. Its unique mechanism of action and cellular targets make it a promising therapy . Further studies with longer infusion times in patients with hypotension are required to confirm its efficacy and safety .

Propiedades

IUPAC Name

(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O3/c1-20-7-5-13(23-26-10-9-22)11-17(20)18(24)12-14-15-3-4-19(25)21(15,2)8-6-16(14)20/h14-17H,3-12,22H2,1-2H3/b23-13+/t14-,15-,16-,17+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYLDWFDPHRTEG-PAAYLBSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=NOCCN)CC1C(=O)CC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC/C(=N\OCCN)/C[C@@H]1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870222
Record name Istaroxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Reduces the sodium-potassium adenosine triphosphatase (ATPase) activity and stimulates the sarcoplasmic calcium ATPase isoform 2 reuptake function.
Record name Istaroxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Istaroxime

CAS RN

203737-93-3, 203738-46-9
Record name Istaroxime [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203737933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Istaroxime, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203738469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Istaroxime
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06157
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Istaroxime, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISTAROXIME, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W40687GO3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Istaroxime
Reactant of Route 2
Istaroxime
Reactant of Route 3
Istaroxime
Reactant of Route 4
Reactant of Route 4
Istaroxime
Reactant of Route 5
Reactant of Route 5
Istaroxime
Reactant of Route 6
Istaroxime

Citations

For This Compound
881
Citations
P Revill, N Serradell, J Bolos, E Rosa - Drugs of the Future, 2007 - access.portico.org
Istaroxime is a dual-action Na+/K+-ATPase inhibitor/sarcoplasmic reticulum calcium pump (SERCA2a) activator under development for the treatment of acute decompensated heart …
Number of citations: 2 access.portico.org
…, J Zhang, Istaroxime ADHF Trial Group - European journal of …, 2020 - Wiley Online Library
Aim Istaroxime is a first‐in‐class agent which acts through inhibition of the sarcolemmal Na + /K + pump and activation of the SERCA2a pump. This study assessed the effects of a 24 h …
Number of citations: 51 onlinelibrary.wiley.com
R Micheletti, F Palazzo, P Barassi, G Giacalone… - The American journal of …, 2007 - Elsevier
… patients undergoing cardiac transplantation, istaroxime (0.1–1.0 … In conclusion, istaroxime is presently the only available … The aim of this study was to investigate whether istaroxime also …
Number of citations: 80 www.sciencedirect.com
I Forzano, P Mone, G Mottola, U Kansakar… - Journal of Clinical …, 2022 - mdpi.com
… istaroxime 0.5 μg/kg/min and by 8–9 bpm with istaroxime 1.0 … istaroxime 0.5 μg/kg/min and by 6–8 mmHg with istaroxime … to placebo at 3 to 12 h in istaroxime 1.0 μg/kg/min group; 3 h: …
Number of citations: 5 www.mdpi.com
MF Racioppi, JI Burgos, M Morell… - Journal of the …, 2021 - Am Heart Assoc
… and istaroxime on spontaneous diastolic Ca 2+ release. In rat cardiomyocytes, istaroxime … incidence observed with istaroxime remains present, suggesting that istaroxime‐dependent …
Number of citations: 9 www.ahajournals.org
SJ Shah, JEA Blair, GS Filippatos, C Macarie… - American heart …, 2009 - Elsevier
… of istaroxime in patients hospitalized with heart failure and left ventricular ejection fraction ≤35% to test the hypothesis that istaroxime … were randomized 3:1 (istaroxime/placebo) to a …
Number of citations: 155 www.sciencedirect.com
M Gheorghiade, JEA Blair, GS Filippatos… - Journal of the American …, 2008 - jacc.org
… , istaroxime improves systolic and diastolic function without increasing myocardial oxygen consumption (11,12). In chronic heart failure (HF), istaroxime … istaroxime in patients with AHFS. …
Number of citations: 163 www.jacc.org
M Rocchetti, M Alemanni, G Mostacciuolo… - … of Pharmacology and …, 2008 - ASPET
… of istaroxime may be … istaroxime is capable of stimulating SR Ca 2+ uptake also in the presence of cardiac hypertrophy/failure. To this end, modulation of Ca 2+ handling by istaroxime …
Number of citations: 37 jpet.aspetjournals.org
H Khan, M Metra, JEA Blair, M Vogel, ME Harinstein… - Heart failure …, 2009 - Springer
… Istaroxime inhibits the sodium–potassium adenosine … Early data from human studies reveal that istaroxime decreases … In conclusion, istaroxime is a novel agent being investigated for …
Number of citations: 52 link.springer.com
M Ferrandi, P Barassi… - British journal of …, 2013 - Wiley Online Library
… (i) istaroxime stimulatory activity on SERCA2a translates in a Ca 2+ uptake increase into cardiac SR vesicles; (ii) istaroxime … (iii) the specific interaction of istaroxime with SERCA2a/PLB …
Number of citations: 72 bpspubs.onlinelibrary.wiley.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.